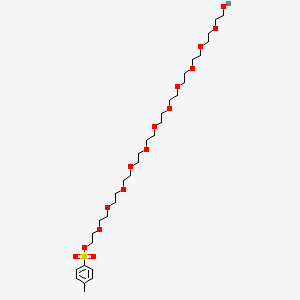
PEG13-Tos
Descripción general
Descripción
PEG13-Tos is a PEG derivative containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution .
Molecular Structure Analysis
This compound has a molecular formula of C31H56O15S and a molecular weight of 700.83 g/mol . It contains a hydroxyl group and a tosyl group . The PEG spacer in the structure increases the aqueous solubility of the resulting compound .Chemical Reactions Analysis
The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution .Physical and Chemical Properties Analysis
This compound has a molecular formula of C31H56O15S and a molecular weight of 700.83 g/mol . It is a PEG derivative containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación
Mitigación de la inflamación en la sepsis
PEG13-Tos se ha identificado como un objetivo terapéutico prometedor para mitigar la inflamación en la sepsis {svg_1}. En un estudio, se encontró que la expresión de this compound se regulaba significativamente a la baja en el sobrenadante de las células 293T inducidas por lipopolisacárido (LPS) y en la sangre de ratones inducidos por LPS {svg_2}. Además, los niveles de citoquinas proinflamatorias HMGB1 e IL-6 estaban elevados tanto en el sobrenadante de los modelos celulares inducidos por LPS como en las muestras de sangre de modelos murinos inducidos por LPS, y esta elevación podría reducirse notablemente mediante la supresión de PEG13 {svg_3}.
Alivio del daño cerebral hipóxico-isquémico
Se ha demostrado que this compound protege contra enfermedades neurológicas {svg_4}. En un estudio, se encontró que this compound se redujo en ratones con daño cerebral hipóxico-isquémico (HIBD) y neuronas hipocampales de ratón tratadas con privación de oxígeno-glucosa (OGD) {svg_5}. La expresión alterada de this compound alivió la apoptosis neuronal inducida por OGD {svg_6}. Mecánicamente, this compound puede servir como una esponja para miR-20a-5p para aumentar la expresión del inhibidor de la apoptosis ligado al cromosoma X (XIAP), un objetivo corriente abajo de miR-20a-5p {svg_7}.
Atenuación de la toxicidad del sevoflurano
Se ha estudiado this compound por su posible papel en la atenuación de la toxicidad del sevoflurano, un anestésico inhalatorio de uso común, contra las células madre neurales (NSC) in vitro {svg_8}.
Safety and Hazards
Direcciones Futuras
Research suggests that lncRNA PEG13 may play a role in neurological diseases . For instance, one study showed that lncRNA PEG13 attenuates the sevoflurane toxicity against neural stem cells . Another study suggested that lncRNA PEG13 may alleviate hypoxic-ischemic brain damage in neonatal mice . These findings suggest that PEG13-Tos could potentially be used in future research related to these areas.
Mecanismo De Acción
Target of Action
PEG13-Tos is a PEG derivative containing a hydroxyl group and a tosyl group . The primary target of this compound is the long non-coding RNA (LncRNA) Peg13 . LncRNA Peg13 has been demonstrated to protect against neurological diseases .
Mode of Action
This compound interacts with its target, LncRNA Peg13, through a mechanism known as the competing endogenous RNA (ceRNA) axis . In this mechanism, Peg13 serves as a sponge for miR-20a-5p to increase the expression of X chromosome-linked inhibitor of apoptosis (XIAP), a downstream target of miR-20a-5p .
Biochemical Pathways
The Peg13/miR-20a-5p/XIAP ceRNA axis is the primary biochemical pathway affected by this compound . This pathway plays a crucial role in the progression of hypoxic-ischemic brain damage (HIBD) and other neurological diseases . By sponging miR-20a-5p, Peg13 upregulates XIAP, which in turn alleviates HIBD in neonatal mice .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property, along with the presence of a hydroxyl group that enables further derivatization or replacement with other reactive functional groups, influences the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The result of this compound’s action is the alleviation of HIBD in neonatal mice . This is achieved through the anti-apoptotic function of Peg13, which suppresses XIAP expression by sponging miR-20a-5p .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen and glucose . For instance, the expression of Peg13 is reduced in mouse hippocampal neurons during oxygen-glucose deprivation (OGD) . .
Análisis Bioquímico
Biochemical Properties
It is known that PEG derivatives, including PEG13-Tos, can interact with various biomolecules due to their hydrophilic nature
Cellular Effects
Research on similar PEG derivatives suggests that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFHSAUILDFVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





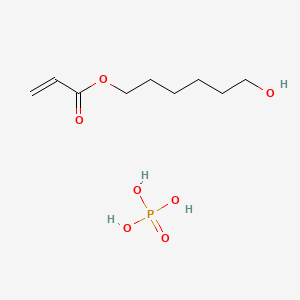
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)
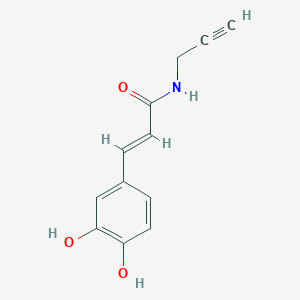


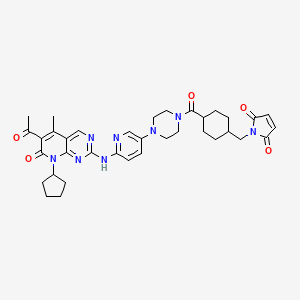
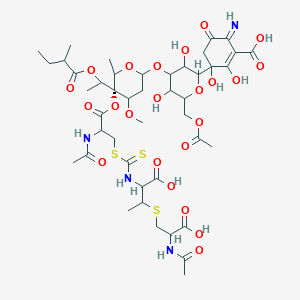
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
